Product packaging for 1-(2-Chloropyridin-4-yl)ethanone(Cat. No.:CAS No. 23794-15-2)

1-(2-Chloropyridin-4-yl)ethanone

Cat. No.: B041456
CAS No.: 23794-15-2
M. Wt: 155.58 g/mol
InChI Key: ZJCGPQZERFBGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Chloropyridin-4-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO B041456 1-(2-Chloropyridin-4-yl)ethanone CAS No. 23794-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCGPQZERFBGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521843
Record name 1-(2-Chloropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23794-15-2
Record name 1-(2-Chloropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloropyridin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 2 Chloropyridin 4 Yl Ethanone

The synthesis of 1-(2-chloropyridin-4-yl)ethanone can be achieved through various methods, primarily involving the formation of a carbon-carbon bond at the 4-position of a 2-chloropyridine (B119429) ring. Key strategies include the use of organometallic reagents with suitable pyridine-based electrophiles.

One prominent method involves the reaction of a Weinreb amide derivative of 2-chloroisonicotinic acid with a Grignard reagent. Specifically, 2-chloro-N-methoxy-N-methylisonicotinamide serves as a stable and effective precursor. chemicalbook.com This intermediate is reacted with an excess of methylmagnesium bromide in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature to ensure complete conversion. The Weinreb amide's ability to form a stable chelated intermediate prevents the common side reaction of over-addition that can occur with more reactive electrophiles like acid chlorides. Following the reaction, an aqueous workup with a quenching agent like saturated ammonium (B1175870) chloride solution is performed to hydrolyze the intermediate and yield the desired ketone. chemicalbook.com This method has been reported to produce this compound in high yield. chemicalbook.com

Another viable synthetic pathway is the reaction of a Grignard reagent with a nitrile. This general transformation involves the nucleophilic addition of the Grignard reagent to the carbon atom of the nitrile group, forming an imine intermediate after the initial addition. masterorganicchemistry.com Subsequent hydrolysis of this imine, typically with aqueous acid, yields the corresponding ketone. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of methylmagnesium halide with 2-chloropyridine-4-carbonitrile. The reaction must be conducted under strictly anhydrous conditions to prevent the Grignard reagent from being quenched. wikipedia.org

A third potential route involves the acylation of a suitable organometallic reagent with an activated carboxylic acid derivative, such as an acid chloride. The required precursor, 2-chloropyridine-4-carbonyl chloride, can be synthesized from 2-chloro-4-pyridinecarboxylic acid by treatment with a chlorinating agent like thionyl chloride. chemicalbook.com The resulting acid chloride can then be reacted with a less reactive organometallic reagent, such as an organocuprate (Gilman reagent), to form the ketone. The use of Gilman reagents is often preferred over Grignard reagents in this context as they are less likely to react with the ketone product once it is formed. youtube.com

Starting MaterialReagent(s)SolventKey ConditionsProductYield
2-Chloro-N-methoxy-N-methylisonicotinamide1. Methylmagnesium bromide 2. Saturated aq. NH4ClTetrahydrofuran0 °C to room temperature, overnightThis compound96% chemicalbook.com
2-Chloropyridine-4-carbonitrile1. Methylmagnesium halide 2. H3O+Diethyl ether or THFAnhydrous conditions, followed by acidic workupThis compoundNot specified
2-Chloropyridine-4-carbonyl chloride1. Lithium dimethylcuprate 2. Aqueous workupTetrahydrofuranLow temperature, anhydrous conditionsThis compoundNot specified

Isolation and Purification Techniques for 1 2 Chloropyridin 4 Yl Ethanone

Following the synthesis, the isolation and purification of 1-(2-chloropyridin-4-yl)ethanone are essential to obtain a product of high purity for subsequent applications. The choice of purification method depends on the physical state of the compound and the nature of the impurities present.

For the crude product obtained from the Weinreb amide synthesis, a common purification strategy involves extraction and chromatography. After quenching the reaction, the product is typically extracted from the aqueous layer into an organic solvent like ethyl acetate (B1210297). The combined organic layers are then dried over an anhydrous salt, such as sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is then subjected to silica (B1680970) gel column chromatography to separate the target compound from unreacted starting materials and byproducts. chemicalbook.com

Recrystallization is another effective method for purifying solid organic compounds. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures. A saturated solution of the crude product is prepared in a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The selection of an appropriate solvent is crucial for the success of this method. Given that this compound is a solid with a reported melting point of 36.5 °C, recrystallization is a highly applicable purification technique. chemicalbook.com Common organic solvents should be screened to find one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

In cases where volatile impurities are present, such as residual 2-chloropyridine (B119429) from certain synthetic routes, they can sometimes be removed by evaporation under reduced pressure (high vacuum). orgsyn.org

TechniquePrincipleTypical Solvents/MaterialsApplication Notes
Column Chromatography Differential adsorption of components onto a stationary phase.Stationary Phase: Silica gel Mobile Phase: Mixtures of hexanes and ethyl acetate are commonly used.Effective for separating the product from reagents and byproducts after aqueous workup and extraction. chemicalbook.com
Recrystallization Difference in solubility of the compound and impurities in a solvent at varying temperatures.To be determined experimentally (e.g., ethanol (B145695), isopropanol, hexanes, or mixtures).Suitable for the purification of the solid product to achieve high purity.
Extraction Partitioning of a solute between two immiscible liquid phases.Ethyl acetate, Dichloromethane, WaterUsed during the workup phase to separate the organic product from aqueous-soluble salts and reagents. chemicalbook.com
Evaporation under Reduced Pressure Removal of volatile substances based on their lower boiling points.Not applicable (removes solvents or volatile impurities).Useful for removing residual volatile organic solvents or impurities like 2-chloropyridine. orgsyn.org

Chemical Transformations and Reaction Mechanisms of 1 2 Chloropyridin 4 Yl Ethanone

Reactivity of the Ethanone (B97240) Moiety

The ethanone group, consisting of a carbonyl (C=O) and a methyl group, is the site of numerous organic reactions. The polarization of the carbonyl bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. libretexts.orgyoutube.comlibretexts.org

Nucleophilic Addition Reactions at the Carbonyl Carbon

The most fundamental reaction of the carbonyl group in 1-(2-Chloropyridin-4-yl)ethanone is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electron-deficient carbonyl carbon. This attack breaks the pi (π) bond of the carbonyl group, pushing the electrons onto the electronegative oxygen atom and forming a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated by a weak acid source, such as water or an alcohol, to yield an alcohol product.

The general mechanism can be summarized as follows:

Nucleophilic Attack: An electron-rich nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

Formation of Tetrahedral Intermediate: The C=O π bond breaks, and a new single bond forms between the nucleophile and the carbon. The oxygen atom now carries a negative charge.

Protonation: The negatively charged oxygen atom abstracts a proton (H⁺) from a solvent or other acid source to form the final neutral alcohol product.

The reactivity of the carbonyl group is influenced by electronic factors. The presence of the electron-withdrawing 2-chloropyridin-4-yl group increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more reactive towards nucleophiles compared to ketones with electron-donating groups. libretexts.org

Reduction Reactions to Carbinol Derivatives

A significant reaction of the ethanone moiety is its reduction to a secondary alcohol, or carbinol derivative. This transformation is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). Common laboratory reagents for this purpose are complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). tib.eu

The reduction of this compound yields 1-(2-Chloropyridin-4-yl)ethanol. bldpharm.com The reaction with sodium borohydride in an alcoholic solvent like ethanol (B145695) or methanol (B129727) is a common and effective method. researchgate.netnih.gov

Reaction Scheme: this compound + NaBH₄/EtOH → 1-(2-Chloropyridin-4-yl)ethanol

The reaction proceeds via the nucleophilic addition of a hydride from the borohydride reagent to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent.

ReactantReagentProductReference
This compoundSodium Borohydride (NaBH₄) in Ethanol (EtOH)1-(2-Chloropyridin-4-yl)ethanol bldpharm.comresearchgate.netnih.gov

Condensation Reactions of the Acetyl Group

The methyl group of the ethanone moiety is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base, it can be deprotonated to form a nucleophilic enolate. This enolate can then participate in condensation reactions with electrophiles, most notably aldehydes or other ketones.

A classic example is the Claisen-Schmidt condensation, which is a crossed aldol (B89426) condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In this reaction, this compound could react with an aldehyde (e.g., benzaldehyde) under basic conditions (like sodium hydroxide) to form a β-hydroxy ketone, which then readily dehydrates to yield an α,β-unsaturated ketone, also known as a chalcone. magritek.com

Reaction Mechanism Steps:

Enolate Formation: A base removes an α-hydrogen from the acetyl group of this compound.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the aldehyde.

Aldol Adduct Formation: A β-hydroxy ketone intermediate is formed.

Dehydration: This intermediate easily loses a water molecule to form the stable, conjugated α,β-unsaturated ketone. magritek.com

Reactant 1Reactant 2BaseProduct TypeReaction TypeReference
This compoundAldehyde (e.g., Benzaldehyde)NaOHα,β-Unsaturated KetoneClaisen-Schmidt Condensation wikipedia.orgmagritek.com

Alpha-Halogenation Reactions

The α-carbon of the ethanone group can undergo halogenation in the presence of a halogen (Cl₂, Br₂, or I₂) under either acidic or basic conditions. libretexts.org The reaction proceeds through an enol or enolate intermediate. The synthesis of 2-bromo-1-(2-chloropyridin-4-yl)ethanone (B1284445) confirms the viability of this reaction. uni.lu

Under acidic conditions, the reaction involves the formation of an enol, which then acts as a nucleophile and attacks the halogen. This method typically results in monohalogenation. libretexts.org

Under basic conditions, an enolate is formed, which is a more potent nucleophile. This reaction is often difficult to stop at monosubstitution, as the introduction of an electron-withdrawing halogen makes the remaining α-hydrogens even more acidic, leading to polyhalogenation. libretexts.org For methyl ketones, this can lead to the haloform reaction if excess base and halogen are used. libretexts.org

ReagentConditionsIntermediateProductReference
Bromine (Br₂)Acidic (e.g., HBr)Enol2-Bromo-1-(2-chloropyridin-4-yl)ethanone libretexts.orguni.lu
Bromine (Br₂)Basic (e.g., NaOH)Enolate2-Bromo-1-(2-chloropyridin-4-yl)ethanone (can proceed to polybromination) libretexts.org

Reactivity of the Chlorine Substituent

The chlorine atom attached to the pyridine (B92270) ring is susceptible to substitution, particularly through nucleophilic aromatic substitution mechanisms.

Nucleophilic Aromatic Substitution Reactions

Aryl halides like this compound are generally resistant to the Sₙ1 and Sₙ2 reactions typical of alkyl halides. However, they can undergo nucleophilic aromatic substitution (SₙAr) if the aromatic ring is activated by electron-withdrawing groups. libretexts.org

In this compound, the chlorine is at the 2-position of the pyridine ring. The nitrogen atom in the ring and the acetyl group at the 4-position are both electron-withdrawing. These groups deactivate the ring towards electrophilic attack but activate it for nucleophilic attack. They do so by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgresearchgate.net

The mechanism proceeds in two steps:

Addition: A strong nucleophile (e.g., an amine, alkoxide, or glutathione) attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized Meisenheimer complex. youtube.comresearchgate.net The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the para-acetyl group. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, resulting in the substituted product. youtube.com

This reaction is a common strategy for introducing various functional groups, such as amino or alkoxy groups, onto the pyridine ring. youtube.comresearchgate.netmdpi.com

NucleophileProduct TypeMechanismReference
Amines (R-NH₂)2-Amino-4-acetylpyridine derivativesNucleophilic Aromatic Substitution (SₙAr) youtube.com
Alkoxides (RO⁻)2-Alkoxy-4-acetylpyridine derivativesNucleophilic Aromatic Substitution (SₙAr) libretexts.org
Glutathione (GSH)Glutathione conjugateNucleophilic Aromatic Substitution (SₙAr) researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

While specific literature detailing the cross-coupling reactions of this compound is limited, the reactivity of similar chloropyridine derivatives provides a strong basis for predicting its behavior in these transformations. The acetyl group, being an electron-withdrawing substituent, is expected to influence the reactivity of the C-Cl bond.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. researchgate.netmdpi.com For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield a 2-aryl-4-acetylpyridine derivative. The general reactivity of chloropyridines in Suzuki couplings is well-established, with various palladium catalysts and conditions being effective. researchgate.netresearchgate.net The presence of the acetyl group may necessitate specific ligand and base combinations to achieve high yields. For instance, in the coupling of other chloropyridines, palladium acetate (B1210297) with suitable phosphine (B1218219) ligands has proven effective. researchgate.net Microwave-assisted procedures have also been shown to accelerate these couplings, often with lower catalyst loadings. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst SystemBaseSolventTemperature (°C)Reference
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100 researchgate.net
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100 mdpi.com
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50 nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com Reacting this compound with a terminal alkyne under Sonogashira conditions would lead to the corresponding 2-alkynyl-4-acetylpyridine. The reaction is generally carried out under mild conditions, often at room temperature, using an amine base. wikipedia.org The acetyl group's electronic influence is a key consideration in optimizing reaction conditions. The acyl Sonogashira reaction, a related transformation involving acyl chlorides, demonstrates the utility of coupling reactions in generating ynones, which are versatile intermediates for heterocyclic synthesis. mdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netlibretexts.org The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would be expected to yield a 2-alkenyl-4-acetylpyridine. The regioselectivity of the Heck reaction can be influenced by the electronic nature of the substituents on both the alkene and the aryl halide. researchgate.net For electron-deficient chloropyridines, the reaction often requires a phosphine ligand to stabilize the palladium catalyst.

Transformations Involving Both Functional Groups

The presence of both the chloro and acetyl functionalities on the same scaffold opens up possibilities for more complex transformations where both groups participate.

Tandem Reactions and Cascade Processes

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient approach to building molecular complexity. mdpi.com While specific tandem reactions starting from this compound are not widely reported, its structure suggests potential for such processes. For example, a sequence involving an initial cross-coupling at the 2-position, followed by a reaction involving the acetyl group, could be envisaged. A domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been reported for other systems, providing a template for potential applications with this substrate. organic-chemistry.org Similarly, tandem copper-catalyzed N-arylation followed by amidation has been used to construct fused heterocyclic systems. rsc.org

Mechanistic Investigations of Key Reactions Involving this compound

The mechanisms of the Suzuki-Miyaura, Sonogashira, and Heck reactions have been extensively studied and are generally understood to proceed through a catalytic cycle involving a palladium(0) species. nih.govacs.org

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle typically begins with the oxidative addition of the chloropyridine to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with the boronic acid derivative (activated by a base) to form a new Pd(II) complex containing both the pyridine and aryl fragments. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. acs.orgcolab.ws The electron-withdrawing acetyl group on the pyridine ring is expected to facilitate the initial oxidative addition step.

Mechanism of Sonogashira Coupling: The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. wikipedia.orglibretexts.org The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-pyridyl complex. Reductive elimination then affords the alkynylated pyridine and regenerates the Pd(0) catalyst.

Mechanism of Heck Reaction: The Heck reaction mechanism also initiates with the oxidative addition of the chloropyridine to a Pd(0) catalyst. researchgate.netlibretexts.org The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the double bond of the product and a palladium-hydride species. Finally, base-mediated elimination of HX regenerates the Pd(0) catalyst. The regiochemistry of the alkene insertion is influenced by both steric and electronic factors of the substituents.

The Pivotal Role of this compound in Advanced Chemical Manufacturing

The compound this compound is a highly versatile and valuable building block in the field of organic synthesis. Its unique molecular architecture, featuring a reactive ketone group and a chlorine-substituted pyridine ring, provides multiple sites for chemical modification. This allows for its use in the construction of a wide array of complex molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. This article explores the multifaceted role of this compound as a key intermediate in the synthesis of diverse and important chemical entities.

Role of 1 2 Chloropyridin 4 Yl Ethanone As a Key Building Block in Complex Chemical Synthesis

The strategic placement of a chloro substituent and an acetyl group on the pyridine (B92270) ring makes 1-(2-Chloropyridin-4-yl)ethanone a sought-after precursor in complex organic syntheses. The chlorine atom can be readily displaced through nucleophilic substitution reactions, while the ketone functionality allows for a wide range of transformations, including condensations, reductions, and oxidations.

The construction of heterocyclic frameworks is a cornerstone of modern medicinal and materials chemistry. This compound serves as an excellent starting material for the synthesis of various advanced heterocyclic systems.

The imidazole (B134444) ring is a critical pharmacophore found in numerous biologically active compounds. The ketone group of this compound can be utilized to build the imidazole ring system. For instance, it can be a precursor in the synthesis of complex imidazole-containing molecules like (2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanol. In such syntheses, the ethanone (B97240) moiety can be functionalized and cyclized to form the imidazole ring. This versatility allows for the creation of a library of imidazole derivatives with potential therapeutic applications. iosrjournals.org

Furthermore, the core structure of a chloropyridine can be elaborated to include multiple imidazole units. For example, 4-chloropyridine-2,6-dicarboxamide can be converted to 2,6-bis(1H-imidazole-2-yl)-4-chloropyridine, a tridentate ligand, demonstrating the utility of the chloropyridine scaffold in creating multidentate ligands. eco-vector.com

Table 1: Synthesis of Imidazole-based Compounds
Starting MaterialProductSignificance
This compound(2-chloropyridin-4-yl)(1-propyl-1H-imidazol-2-yl)methanolBuilding block for more complex molecules with potential biological activity.
4-Chloropyridine-2,6-dicarbonitrile2,6-bis(1H-imidazole-2-yl)-4-chloropyridineA tridentate ligand for coordination chemistry. eco-vector.com

Pyrazoles are another class of five-membered heterocyclic compounds with a broad spectrum of biological activities. nih.gov The synthesis of pyrazole (B372694) derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.commdpi.com this compound, being a ketone, can be readily converted into a 1,3-diketone through reactions such as a Claisen condensation with an appropriate ester. This resulting diketone can then be reacted with various hydrazines to yield a diverse range of pyrazole derivatives bearing the 2-chloropyridin-4-yl substituent. This approach provides a modular strategy for creating novel pyrazole-based compounds for screening in drug discovery programs. nih.govresearchgate.net

Table 2: General Strategy for Pyrazole Synthesis
Precursor TypeReagentProduct Class
1,3-Dicarbonyl Compound (derived from this compound)Hydrazine or substituted hydrazineSubstituted Pyrazoles

The synthesis of fused pyridine systems, such as bipyridines and other poly-pyridyl structures, is of great interest for applications in materials science and as ligands in coordination chemistry. The halogenated pyridine ring of this compound makes it a suitable candidate for cross-coupling reactions, such as Suzuki or Stille couplings, to form C-C bonds with other pyridine units. For instance, the homocoupling of aryl halides is a known method for producing bipyridine structures. nih.gov By analogy, this compound could be used in similar coupling reactions to generate diacetyl-substituted bipyridines, which are valuable precursors for more complex polypyridine ligands. nih.gov

The utility of this compound as an intermediate is well-established in both the pharmaceutical and agrochemical industries. Its ability to participate in a variety of chemical transformations allows for the efficient construction of complex molecular targets.

In the pharmaceutical sector, it is a key starting material for the synthesis of pyrimidine (B1678525) derivatives that act as hSMG-1 inhibitors, which are being investigated for their potential in cancer therapy. chemicalbook.com The synthesis of these inhibitors highlights the importance of the title compound in accessing novel therapeutic agents.

In the field of agrochemicals, this compound serves as a crucial intermediate. pipzine-chem.com The pyridine and ketone functionalities can be chemically modified to produce molecules with desired pesticidal or herbicidal activities. pipzine-chem.com

Table 3: Industrial Applications of this compound
IndustryApplicationExample Product Class
PharmaceuticalIntermediate for Active Pharmaceutical Ingredients (APIs)hSMG-1 inhibitors for cancer treatment chemicalbook.com
AgrochemicalIntermediate for crop protection agentsVarious pesticides and herbicides pipzine-chem.com

The pyridine nitrogen and the potential for introducing other coordinating groups make derivatives of this compound valuable ligands for the synthesis of metal complexes. As previously mentioned, 2,6-bis(1H-imidazole-2-yl)-4-chloropyridine, which can be synthesized from a chloropyridine precursor, acts as a tridentate ligand. eco-vector.com Such ligands are crucial in the development of new catalysts, sensors, and materials with interesting magnetic or optical properties. The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the pyridine and imidazole rings allows for the fine-tuning of the properties of the resulting metal complexes.

The development of new organic materials with tailored electronic and photophysical properties is a rapidly advancing field. The reactive handles on this compound allow for its incorporation into larger conjugated systems and polymers. For example, it can be chemically modified to create building blocks for polymer materials with special electrical and optical properties. pipzine-chem.com The pyridine ring can influence the electron-transporting properties of a material, while the ketone group can be used to attach the molecule to a polymer backbone or to other functional units. This makes this compound a valuable starting point for the design and synthesis of new functional organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Advanced Methodologies in the Synthesis and Derivatization of 1 2 Chloropyridin 4 Yl Ethanone

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction rates and minimize the formation of side products.

While specific literature on the direct microwave-assisted synthesis of 1-(2-chloropyridin-4-yl)ethanone is not prevalent, the methodology has been successfully applied to structurally similar and related heterocyclic compounds, demonstrating its potential. For instance, a green, one-pot synthesis of 1-(2-chloropyridin-3-yl)-3-substituted urea (B33335) derivatives has been developed using microwave irradiation. nih.govnih.gov This process, which involves the reaction of 2-chloropyridin-3-amine with tert-butyl substituted carbamates, is catalyzed by bis(trimethylaluminum)-1,4-diazabicyclo researchgate.netresearchgate.netresearchgate.netoctane (DABAL-Me3) and proceeds efficiently under microwave conditions. nih.govnih.gov

In another example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives was achieved by reacting 2-amino-4-chloro-pyrimidine with various substituted amines in anhydrous propanol. mdpi.com Under microwave irradiation at 120–140 °C, the reactions were completed in just 15–30 minutes. mdpi.com Furthermore, the synthesis of fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues via a one-pot, three-component Hantzsch condensation has been shown to be superior under microwave irradiation compared to conventional heating, yielding products in very high yields (86–96%) under solvent-free conditions. nih.gov These examples highlight the power of microwave assistance in accelerating reactions involving chloropyridine and other heterocyclic cores, suggesting a strong potential for its application in the efficient synthesis of this compound.

Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocyclic Compounds

Product Class Reactants Catalyst/Reagents Conditions Time Yield Reference
1-(2-chloropyridin-3-yl)-3-substituted ureas 2-chloropyridin-3-amine, tert-butyl carbamates DABAL-Me3 Microwave - - nih.govnih.gov
2-amino-4-chloro-pyrimidine derivatives 2-amino-4-chloro-pyrimidine, substituted amines Triethylamine Microwave, 120–140 °C 15–30 min 54% mdpi.com
1,4-dihydropyridine nucleosides 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine, β-keto ester, ammonium (B1175870) acetate (B1210297) Ba(NO₃)₂ Microwave, 60 °C, solvent-free 30 min 86–96% nih.gov

Sonochemical Synthesis

The application of ultrasound is recognized as a green chemistry technique because it can reduce reaction times, lower energy consumption, and often allows for the use of less hazardous solvents. researchgate.net While direct reports on the sonochemical synthesis of this compound are scarce, the methodology has been widely applied to the synthesis of a variety of heterocyclic compounds, including pyridines and pyrimidines. researchgate.netresearchgate.net

For example, ultrasound irradiation has been used to promote the facile synthesis of pentafluoropyridine (B1199360) derivatives from the reaction of pentafluoropyridine with various nucleophiles, achieving excellent yields in short reaction times (25-120 minutes) at room temperature. nih.gov In another application, a simple and environmentally friendly one-pot protocol for synthesizing 2-amino selenopyridine derivatives was developed using ultrasound-assisted multicomponent reactions in a reusable polyethylene (B3416737) glycol (PEG-400) medium. rsc.org These studies demonstrate that ultrasound can effectively promote reactions on the pyridine (B92270) ring. The physical and chemical effects of acoustic cavitation can enhance mass transfer and activate substrates, suggesting that sonochemical methods could be a powerful tool for improving the synthesis of this compound, potentially by facilitating the acylation or chlorination steps.

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pumps, and microreactors. This methodology offers several advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced safety due to the small reaction volumes, and the potential for straightforward scaling and automation.

The synthesis of substituted pyridines has been successfully demonstrated using flow chemistry. One notable approach involves the generation of highly reactive pyridyllithium intermediates via Br/Li exchange in a flow microreactor. mdpi.com By using short residence times and efficient temperature control, this method avoids the need for cryogenic conditions typically required in batch processes for such reactions. mdpi.com This is particularly relevant for the functionalization of a chloropyridine ring.

Furthermore, flow reactors that provide short reaction times at high temperatures (up to 300°C) have been used for the uncatalyzed nucleophilic aromatic substitution (SNAr) on chloropyridines. wikipedia.org This technique allows for the efficient conversion of 2-chloropyridines into 2-aminopyridines in good to excellent yields, overcoming the activation barrier for reactions with unactivated substrates. wikipedia.org This principle could be adapted for introducing other nucleophiles onto the 2-chloropyridine (B119429) core. The precise control offered by flow systems could be instrumental in managing exothermic reactions or handling unstable intermediates that may be involved in the synthesis of this compound, leading to higher yields and improved safety.

Table 2: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis

Feature Conventional Batch Synthesis Flow Chemistry Synthesis Reference
Temperature Control Often requires cryogenic conditions (e.g., -78°C) Can be performed at higher temperatures (e.g., -20°C to ambient) due to efficient heat exchange nih.gov
Reaction Time Can be lengthy (hours) Significantly reduced (minutes) due to faster kinetics at higher temperatures and enhanced mixing nih.gov
Safety Handling of large volumes of hazardous reagents and unstable intermediates poses risks Smaller reaction volumes minimize risks; better containment of hazardous materials wikipedia.org
Scalability Often requires re-optimization for larger scales Straightforward scaling by running the system for longer periods or using parallel reactors mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. The application of its 12 principles can lead to more sustainable and environmentally benign synthetic processes. researchgate.netnih.gov Modern approaches to the synthesis of chloropyridine derivatives are increasingly incorporating these principles. organic-chemistry.org

Key green chemistry principles relevant to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes to minimize byproducts. Flow chemistry, for example, can lead to higher selectivity and reduced waste streams. researchgate.net

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. researchgate.net Catalytic methods are crucial for improving atom economy.

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. rsc.org Research into solvent-free reactions (e.g., using microwave or mechanochemical methods) or replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives (e.g., water, ethanol (B145695), or recyclable solvents like PEG) is a key focus. researchgate.netrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. researchgate.net Technologies like microwave and ultrasound can reduce energy consumption by shortening reaction times, even if they require an initial energy input. researchgate.netresearchgate.net

Use of Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. nih.gov This reduces waste and can lead to more selective transformations.

By integrating these principles, for instance through the use of catalytic, solvent-free, or microwave-assisted methods, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Catalytic Methods for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of modern organic synthesis, offering pathways to reactions with higher efficiency, selectivity (chemo-, regio-, and enantioselectivity), and sustainability. In the synthesis of this compound and its derivatives, catalysts play a crucial role in activating substrates and controlling reaction outcomes.

While traditional methods like Friedel-Crafts acylation are fundamental for creating ketone functionalities, modern catalytic systems offer significant improvements. For the synthesis of related chloropyridine compounds, various catalytic systems have been employed:

Lewis Acid Catalysis: In a microwave-assisted synthesis of urea derivatives from 2-chloropyridin-3-amine, the organoaluminum Lewis acid catalyst DABAL-Me3 was found to be highly effective. nih.govnih.gov

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of pyridines. Although not a direct synthesis of the ketone, these methods are invaluable for derivatization. Copper catalysis is also significant; for example, a copper flow reactor has been used for the synthesis of 1,2,3-triazoles, eliminating the need to handle organic azides and add external catalysts. wikipedia.org

Nanocatalysis: The use of nanocatalysts is an emerging area that aligns with green chemistry principles. These catalysts often exhibit high activity and can be easily recovered and reused. For instance, magnetic nanoparticles functionalized with pyridine derivatives have been synthesized for use as sorbents, showcasing the integration of functional pyridines with catalytic support materials. usc.edu

Theoretical and Computational Chemistry Studies on 1 2 Chloropyridin 4 Yl Ethanone and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(2-chloropyridin-4-yl)ethanone. These methods model the electron density to determine the ground-state properties of the molecule, offering a detailed picture of how it will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For derivatives of this compound, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO density highlights regions susceptible to electrophilic attack, whereas the LUMO density indicates sites prone to nucleophilic attack.

Computational ParameterSignificance
HOMO EnergyIndicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
LUMO EnergyIndicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO GapReflects chemical reactivity and kinetic stability; a smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to denote different charge regions. Typically, red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow areas denote neutral or intermediate potential.

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, making them prime sites for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential would be expected around the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the compound moves, rotates, and interacts with its environment, such as a solvent or a biological receptor.

In the context of derivatives of this compound, MD simulations can be used to explore their binding modes with protein targets. For instance, simulations of a related compound, a pyrazole (B372694) derivative, in complex with Lysine-Specific Demethylase 1 (LSD1), revealed different binding orientations and interactions. google.com By analyzing the trajectory of the simulation, researchers can identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. google.com The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method can be applied to MD simulation snapshots to calculate the binding free energies of different conformations or binding poses, helping to predict the most stable and favorable interactions. google.com

In Silico Prediction of Reaction Pathways and Product Distribution

Computational methods are increasingly used to predict the most likely pathways for chemical reactions and the distribution of resulting products. By calculating the energies of reactants, transition states, and products, chemists can construct a potential energy surface for a proposed reaction. The path of lowest energy on this surface represents the most probable reaction pathway.

For this compound, these in silico studies could be used to explore various synthetic routes or to understand its degradation pathways. For example, by modeling the reaction with different nucleophiles, it would be possible to predict whether substitution occurs at the chlorine-bearing carbon or if addition to the carbonyl group is more favorable under specific conditions. These predictions can save significant time and resources in the laboratory by focusing experimental efforts on the most promising reaction conditions.

Topological Fingerprints and Structure-Reactivity Relationships

Topological fingerprints are numerical representations of a molecule's structure, encoding information about its atoms, bonds, and connectivity. These fingerprints can be used to develop Quantitative Structure-Reactivity Relationship (QSRR) models. QSRR models seek to find a statistical relationship between the structural or physicochemical properties of a series of compounds and their measured chemical reactivity.

By generating topological fingerprints for a set of this compound derivatives and correlating them with experimentally determined reaction rates or equilibrium constants, a predictive QSRR model can be built. This model could then be used to estimate the reactivity of new, unsynthesized derivatives, aiding in the design of compounds with desired reactivity profiles.

Computational Insights into Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the structure, stability, and function of molecules. Computational chemistry offers a suite of tools to analyze these weak, yet significant, interactions.

For derivatives of this compound, computational analysis can reveal the nature and strength of these interactions. For example, analysis of a related compound's interaction with a protein target showed potential π-π interactions with a tryptophan residue and hydrogen bonding with arginine residues. google.com The chlorine atom on the pyridine ring can participate in halogen bonding, an interaction that is gaining recognition for its importance in molecular recognition and crystal engineering. Computational methods can quantify the energetic contribution of each non-covalent interaction, providing a detailed understanding of the forces that govern the molecule's behavior and its binding to other molecules.

Spectroscopic and Structural Elucidation Techniques for 1 2 Chloropyridin 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 1-(2-Chloropyridin-4-yl)ethanone, the ¹H NMR spectrum provides characteristic signals for the protons on the pyridine (B92270) ring and the methyl group of the ethanone (B97240) moiety. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to assigning the structure.

A predicted ¹H NMR spectrum in D₂O shows distinct peaks corresponding to the different protons in the molecule. The aromatic protons on the pyridine ring typically appear in the downfield region (higher ppm values) due to the deshielding effect of the aromatic system and the electron-withdrawing chloro group. The methyl protons of the acetyl group, being aliphatic, resonate in the upfield region (lower ppm values).

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (ppm)MultiplicityIntegration
Pyridine-H(Predicted Range)m3H
Methyl-H(Predicted Range)s3H

Note: 'm' denotes a multiplet and 's' denotes a singlet. Actual chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. chemicalbook.com

The carbonyl carbon of the ethanone group is typically observed at a significantly downfield chemical shift. The carbon atoms of the pyridine ring also appear in the downfield region, with their specific shifts influenced by the position of the chloro and acetyl substituents. The methyl carbon, similar to its proton counterpart, appears in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C=O(Predicted Range)
Pyridine-C(Predicted Range)
Methyl-C(Predicted Range)

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, mass spectrometry confirms the molecular mass of 155.58 g/mol . chemicalbook.com

Electrospray ionization (ESI) is a common mass spectrometry technique used for this compound. In ESI-MS, the molecule is ionized, typically by protonation, to form a molecular ion peak [M+H]⁺. For this compound, this peak is observed at a mass-to-charge ratio (m/z) of 156.0, corresponding to the protonated molecule. chemicalbook.com The presence of chlorine is also evident from the isotopic pattern of the molecular ion peak, where the ratio of the M and M+2 peaks is approximately 3:1, characteristic of a single chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, chlorine) present in the molecule. For this compound (C₇H₆ClNO), the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to verify the empirical formula of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightPercentage (%)
CarbonC12.0154.04
HydrogenH1.013.89
ChlorineCl35.4522.79
NitrogenN14.019.00
OxygenO16.0010.28

Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)

The purity of this compound and its derivatives is critical for their application in research and synthesis. Chromatographic techniques are indispensable tools for both the purification of these compounds and the quantitative assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for the quantitative purity analysis of this compound. Commercial suppliers of this compound frequently cite HPLC as the method of analysis to certify purity levels, which are typically ≥97% or 98%. sigmaaldrich.comsigmaaldrich.comfishersci.se The technique offers high resolution, sensitivity, and reproducibility, making it ideal for detecting and quantifying impurities.

While specific, detailed methods for this compound are often proprietary, the analysis of structurally related chloropyridine derivatives provides a clear indication of the typical methodologies employed. Reverse-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. nih.govresearchgate.net The precise conditions, including column type, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve effective separation of the main compound from any precursors, by-products, or degradation products. nih.gov

For instance, a validated RP-HPLC-UV method was developed for the determination of the genotoxic impurity 5-amino-2-chloropyridine (B41692) in an active pharmaceutical ingredient. nih.gov This method demonstrates the sensitivity and accuracy required for purity assessments in the pharmaceutical context. nih.gov The conditions for this and other related pyridine derivatives illustrate the parameters commonly used. nih.govresearchgate.netsielc.com

Below is a table summarizing typical HPLC conditions used for the analysis of various chloropyridine derivatives, which are analogous to those that would be used for this compound.

Table 1: Representative HPLC Methods for Chloropyridine Derivatives

Parameter Method for 5-Amino-2-chloropyridine nih.gov Method for 4-Amino-2-chloropyridine sielc.com Method for a Novel Pyridine Derivative researchgate.net
Column C18 (150 x 4.6 mm, 2.7 µm) Primesep 100 (150 x 4.6 mm, 5 µm) Not Specified
Mobile Phase Water (pH 3 with H₃PO₄) : Methanol (B129727) (50:50 v/v) Acetonitrile : Water : H₂SO₄ (45 : 55 : 0.05) Acetonitrile : 0.1% TFA in Water (30:70)
Mode Isocratic Isocratic Isocratic
Flow Rate 0.7 mL/min 1.0 mL/min 1.0 mL/min
Detection (UV) 254 nm 200 nm 220 nm

| Column Temp. | 40°C | Not Specified | Not Specified |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative purity assessment of this compound. advion.com It is an essential tool in synthetic organic chemistry for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. advion.com

In TLC, a stationary phase, typically silica (B1680970) gel or alumina, is coated as a thin layer on an inert backing like a glass or aluminum plate. annamalaiuniversity.ac.in The sample is spotted onto the plate, which is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it moves the components of the sample at different rates depending on their polarity and affinity for the stationary and mobile phases. annamalaiuniversity.ac.in

For a compound like this compound, a common procedure would involve using a silica gel plate as the stationary phase and a mixture of non-polar and polar organic solvents, such as hexane (B92381) and ethyl acetate (B1210297), as the mobile phase. The separated spots are typically visualized under UV light. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.

While TLC is primarily qualitative, it can also be used for purification on a small scale (preparative TLC) and can be coupled with mass spectrometry (TLC-MS) for structural information on the separated components. advion.com

Column Chromatography

For the purification of this compound on a larger scale than preparative TLC, column chromatography is often employed. One documented method uses silica gel as the stationary phase and chloroform (B151607) as the mobile phase (eluent). orgsyn.org However, it is noted that this compound may undergo hydrolysis when chromatographed on silica gel, which necessitates careful handling and potentially the use of alternative or deactivated stationary phases to ensure the integrity of the final product. orgsyn.org

Q & A

Basic: What are the recommended laboratory synthesis methods for 1-(2-Chloropyridin-4-yl)ethanone?

The synthesis of this compound typically involves Friedel-Crafts acylation or direct functionalization of pyridine derivatives . For example:

  • Friedel-Crafts acylation : Reacting 2-chloropyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–5°C) is critical to minimize side reactions .
  • Halogenation-acylation sequences : Bromination of pyridine derivatives followed by substitution with acetyl groups, as seen in related compounds like 2-bromo-1-(2-chloropyridin-4-yl)ethanone synthesis .
MethodCatalyst/ReagentsYield (%)Key Reference
Friedel-CraftsAlCl₃, acetyl chloride60–75
Bromination-acylationBr₂, NaHCO₃, acetyl45–60

Basic: What safety protocols are essential for handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation (H313) and harmful inhalation (H333) .
  • Waste Disposal : Segregate halogenated organic waste and transfer to certified hazardous waste facilities to avoid environmental contamination .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How can researchers resolve discrepancies in reported melting points (e.g., 36.5–39°C vs. other values)?

Discrepancies may arise from purity issues or polymorphism . To address this:

Purity Analysis : Use HPLC or GC-MS to confirm compound purity (>97% as per CAS 23794-15-2) .

Thermal Characterization : Perform differential scanning calorimetry (DSC) to identify polymorphic forms or impurities affecting melting behavior .

Crystallography : Single-crystal X-ray studies (e.g., as in for related compounds) can clarify structural stability .

Advanced: What strategies improve yield in palladium-catalyzed cross-coupling reactions using this compound?

  • Catalyst Selection : Use cyclometalated palladacycles (e.g., from ) for enhanced stability and reactivity in Suzuki-Miyaura couplings .
  • Solvent Optimization : Anhydrous toluene or acetonitrile improves solubility and reaction efficiency .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of sensitive intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR (CDCl₃) identifies acetyl (δ 2.6 ppm) and pyridyl protons (δ 8.1–8.5 ppm) .
  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm ketone (C=O) stretching .
  • Mass Spectrometry : ESI-MS (m/z 156 [M+H]⁺) validates molecular weight .

Advanced: How can solubility challenges in organic solvents be addressed during synthesis?

  • Co-Solvent Systems : Use DCM/THF (1:1) or acetone/water mixtures to enhance solubility .
  • Derivatization : Introduce polar groups (e.g., hydroxyl via oxime formation, as in ) temporarily to improve solubility .

Advanced: What role does this compound play in synthesizing heterocyclic drug candidates?

  • Core Building Block : Used to construct pyridine-based pharmacophores in antibiotics (e.g., quinolones) and kinase inhibitors .
  • Functionalization : The 2-chloro group enables nucleophilic substitution for introducing amines, alkoxy groups, or fluorinated moieties .

Advanced: How can researchers validate synthetic intermediates when scaling up reactions?

  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Crystallographic Validation : Compare intermediates with X-ray structures (e.g., ) to confirm stereochemistry .

Basic: What are the key stability considerations for long-term storage?

  • Light Sensitivity : Store in amber glass to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetyl group .

Advanced: How to troubleshoot low yields in Friedel-Crafts acylation of 2-chloropyridine?

  • Catalyst Activation : Ensure AlCl₃ is freshly sublimed to maintain Lewis acidity .
  • Substrate Purity : Pre-distill 2-chloropyridine to remove trace moisture or impurities .
  • Reaction Quenching : Use ice-cold HCl to terminate the reaction and prevent over-acylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloropyridin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Chloropyridin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.